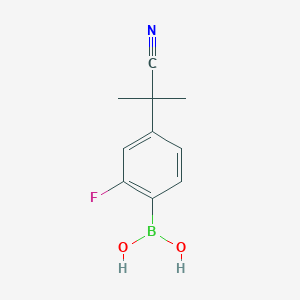

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

Descripción general

Descripción

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is a boronic acid derivative characterized by the presence of a fluorine atom and a cyano group on its aromatic ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid typically involves the following steps:

Boronic Acid Formation: The starting material is often a phenylboronic acid derivative, which undergoes halogenation to introduce the fluorine atom.

Cyano Group Introduction: The cyano group is introduced through a cyanoation reaction, often using reagents like cyanogen bromide or sodium cyanide.

Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the boronic acid to its corresponding boronic ester or borate.

Reduction: Reduction reactions can reduce the cyano group to an amine.

Substitution: Substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Amines: Resulting from the reduction of the cyano group.

Substituted Phenylboronic Acids: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Treatment of Metabolic Disorders

Boronic acids, including 4-(1-cyano-1-methylethyl)-2-fluorophenylboronic acid, have been investigated for their ability to modulate metabolic pathways. They may be effective in treating conditions such as insulin resistance, type 1 and type 2 diabetes, dyslipidemia, and obesity by influencing fatty acid metabolism and glucose handling . Specifically, these compounds can help regulate plasma levels of free fatty acids and improve beta-cell function in the pancreas .

b. Cancer Treatment

Boronic acids have shown promise in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth and metastasis. The potential of this compound in targeting cancerous cells remains an area of active research, particularly concerning its interactions with serine proteases that are often overexpressed in tumors .

c. Neuroinflammation Imaging

Recent studies have explored the use of fluorinated boronic acids as radioligands for positron emission tomography (PET) imaging. Although not specifically tested for this compound, its structural features suggest it could be developed for imaging neuroinflammation by targeting the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in neuroinflammatory processes .

Organic Synthesis Applications

a. Suzuki-Miyaura Coupling Reactions

The boronic acid functional group makes this compound an excellent candidate for Suzuki-Miyaura coupling reactions. This method facilitates the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, allowing the construction of complex organic molecules with precise control over functional group placement . Such reactions are pivotal in developing pharmaceuticals and agrochemicals.

b. Building Block for Advanced Materials

Due to its unique chemical properties, this compound can serve as a building block in synthesizing advanced materials. Research into organoboron compounds has revealed their potential applications in optoelectronic devices, where they may exhibit interesting electronic properties . Further exploration is warranted to assess the specific material properties of this compound.

a. Enzyme Inhibition Studies

The reversible covalent bonding capabilities of boronic acids allow them to interact with various enzymes, particularly serine proteases. These interactions could lead to the development of selective inhibitors that modulate enzymatic activity critical for therapeutic applications . Investigating the binding affinity of this compound with target enzymes could provide insights into its potential as a drug candidate.

Mecanismo De Acción

The mechanism by which 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols, which is useful in enzyme inhibition and molecular recognition processes.

Comparación Con Compuestos Similares

4-(1-Cyano-1-methylethyl)benzene-1-sulfonyl chloride

Cyanamide, cyano(1-methylethyl)-

Uniqueness: 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is unique due to the presence of both fluorine and cyano groups on the aromatic ring, which significantly influences its reactivity and applications compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields

Actividad Biológica

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a cyano group and a fluorine atom, may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H11BFNO2

- Molecular Weight : 201.01 g/mol

- CAS Number : 1793003-65-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways. This compound may modulate enzyme activity, particularly those involved in metabolic processes and cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. The specific anticancer effects of this compound have not been extensively documented; however, its structural similarities to other known anticancer agents suggest potential efficacy.

Antimicrobial Activity

Boronic acids have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis. Preliminary data suggest that this compound may possess similar properties, warranting further investigation into its spectrum of antimicrobial activity.

Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry explored various boronic acid derivatives for their ability to inhibit cancer cell proliferation. Although this compound was not the primary focus, its structural characteristics positioned it as a candidate for further testing against specific cancer cell lines .

Study 2: Enzyme Inhibition

Research conducted on related boronic acids demonstrated their effectiveness in inhibiting serine proteases, which play critical roles in cancer progression and inflammation. The interaction of this compound with these enzymes could be pivotal in developing new therapeutic strategies .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

[4-(2-cyanopropan-2-yl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BFNO2/c1-10(2,6-13)7-3-4-8(11(14)15)9(12)5-7/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLDACORZHNYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(C)(C)C#N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.